Molecular Weight and Lipophilicity: Propyl Chain Confers Measurable Physicochemical Differentiation from the Des-Propyl Analog
The target compound (MW 226.32 g/mol) carries a 3-propyl substituent on the piperidine ring, resulting in a molecular weight increase of 42.08 g/mol compared to the des-propyl analog Azetidin-3-yl(4-hydroxypiperidin-1-yl)methanone (CAS 1359971-12-2, MW 184.24 g/mol) . Based on the Hansch π constant for a propyl group (approximately +1.55), the predicted logP difference between these two compounds is estimated at +1.3 to +1.8 log units, representing a 20- to 60-fold increase in lipophilicity [1]. In the 4-hydroxypiperidine H3 antagonist series, elongating the alkyl chain from methyl to propyl altered both receptor binding affinity and CNS penetration, confirming that the length of the 3-alkyl substituent is a critical determinant of in vitro and in vivo pharmacological behavior [2]. This physicochemical differentiation means the target compound cannot be assumed to exhibit the same solubility, permeability, or protein binding profile as the des-propyl analog.
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) differential |
|---|---|
| Target Compound Data | MW 226.32 g/mol; predicted clogP contribution of propyl group ≈ +1.55 (Hansch π) |
| Comparator Or Baseline | Des-propyl analog (CAS 1359971-12-2): MW 184.24 g/mol; baseline clogP without propyl contribution |
| Quantified Difference | ΔMW = +42.08 g/mol; estimated ΔclogP ≈ +1.3 to +1.8 log units |
| Conditions | Calculated from molecular formula (C12H22N2O2 vs. C9H16N2O2) and Hansch fragment constants |
Why This Matters
The propyl substituent creates a 20- to 60-fold difference in predicted partition coefficient, which directly impacts solubility, membrane permeability, and non-specific protein binding — parameters critical for both biochemical assay design and in vivo study planning.
- [1] Hansch C., Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Hansch π constant for n-propyl: ~1.55). View Source
- [2] Szczepańska K. et al. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. International Journal of Molecular Sciences, 2018, 19(4), 1243. View Source
